molecular formula C8H16ClNO B2443937 (Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride CAS No. 80842-32-6

(Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride

Cat. No.: B2443937
CAS No.: 80842-32-6
M. Wt: 177.67
InChI Key: BIQIGOQHBCHKGO-UHFFFAOYSA-N
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Description

(Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a derivative of pyrrolizine, a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is preferred for its efficiency and scalability. The reaction is carried out in a hydrogen atmosphere with a suitable catalyst, such as palladium on carbon (Pd/C), to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions: (Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Uniqueness: (Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-8-3-1-5-9(8)6-2-4-8;/h10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQIGOQHBCHKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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